molecular formula C24H46O5 B213076 Dipropylene glycol dinonanoate CAS No. 29059-00-5

Dipropylene glycol dinonanoate

Cat. No. B213076
CAS RN: 29059-00-5
M. Wt: 414.6 g/mol
InChI Key: QNQFILNCKAALEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dipropylene glycol (DPG) and tripropylene glycol (TPG) are manufactured by non-catalytic propylene oxide hydration reactions as byproducts of propylene glycol . A new high-performance niobium catalyst for DPG/TPG-only production has been developed . Another method for producing bioderived dipropylene and tripropylene glycols without using propylene oxide has also been proposed . This method utilizes a bioderived (mono)propylene glycol as a feed, and in one embodiment performs an acid-catalyzed condensation process to convert the bioderived propylene glycol to products .


Molecular Structure Analysis

Dipropylene glycol is a mixture of three isomeric chemical compounds, 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol . Its molecular formula is C6H14O3, with an average mass of 134.174 Da and a monoisotopic mass of 134.094299 Da .


Chemical Reactions Analysis

Dipropylene glycol finds many uses as a plasticizer, an intermediate in industrial chemical reactions, as a polymerization initiator or monomer, and as a solvent . Its low toxicity and solvent properties make it an ideal additive for perfumes and skin and hair care products .


Physical And Chemical Properties Analysis

Dipropylene glycol is a colorless, nearly odorless liquid with a high boiling point and low toxicity . It is used in a wide variety of applications, including unsaturated polyester resins, cosmetics, and personal care products .

Scientific Research Applications

1. Industrial and Cosmetic Use

Dipropylene glycol finds applications in various industrial products, including cosmetics, emulsifiers, and solvents. It is used as a fog solution in special effects for dance clubs, demonstrating its versatility in different applications (LoVecchio et al., 2008).

2. Environmental Safety Assessment

Dipropylene glycol dibenzoate, closely related to dipropylene glycol, is assessed for environmental safety. It's a primary plasticizer with low toxicity and biodegradability, showcasing its environmental compatibility (Butz et al., 1982).

3. Toxicological Profile

The toxicological profiles of dipropylene glycol and related compounds have been collectively reviewed. They show a consistent profile of low toxicity, without evidence of carcinogenic, mutagenic, or reproductive toxicity to humans, highlighting their safety in various applications (Fowles et al., 2013).

4. Cosmetic Safety Assessment

Dipropylene glycol is used in cosmetics as a humectant, emulsifier, plasticizer, and solvent. Studies support its low toxicity and minimal irritation potential, underscoring its suitability for cosmetic use (International Journal of Toxicology, 1985).

5. Catalytic Synthesis

Research on the catalytic synthesis of dipropylene glycol from 1,2-epoxypropane and 1,2-propanediol shows the potential for efficient production methods, indicating industrial feasibility (Tao, 2009).

6. Polymerization Applications

Dipropylene glycol is used in the polymerization of propylene oxide, affecting the structure and properties of the resulting polymers. This application is significant in materials science and polymer chemistry (Grobelny et al., 2015).

7. Continuous Production Process

The continuous vacuum distillation process of Dipropylene glycol is a subject of study, focusing on low energy consumption, high quality, and efficiency. This research is crucial for optimizing industrial production methods (Zhang Shan-cheng, 2012).

Future Directions

Global consumption of propylene glycols, including Dipropylene glycol, will continue to grow at an average of 2.5%-3.0% per year during 2023–28 . Higher-than-average growth rates will be observed in regions such as mainland China, South Asia, Southeast Asia and Oceania, and Central and Eastern Europe, where strong demand for unsaturated polyester resins, cosmetics, and personal care products is expected to be seen in the forecast period .

properties

IUPAC Name

3-(3-nonanoyloxypropoxy)propyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O5/c1-3-5-7-9-11-13-17-23(25)28-21-15-19-27-20-16-22-29-24(26)18-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQFILNCKAALEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCOCCCOC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015456
Record name Dipropylene glycol dinonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropylene glycol dinonanoate

CAS RN

29059-00-5, 63716-17-6
Record name Nonanoic acid, diester with oxybis(propanol)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3,3'-oxydi-, dipelargonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, diester with oxybis[propanol]
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropylene glycol dinonanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinonanoic acid, diester with oxydi(propanol)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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